molecular formula C13H21NO4 B13056692 (2R,4S,5R)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

(2R,4S,5R)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B13056692
M. Wt: 255.31 g/mol
InChI Key: HKRFMVUHHVYGJK-XQVHRTOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S,5R)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is a complex organic compound with the molecular formula C13H21NO4. It is characterized by a spirocyclic structure, which includes a tert-butoxycarbonyl (Boc) protecting group attached to an amino group. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid typically involves multiple steps. One common method starts with the preparation of 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid methyl ester, which is then hydrolyzed to yield the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like hydrochloric acid for hydrolysis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid or trifluoroacetic acid in dichloromethane.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Free amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Oxidized or reduced forms of the compound.

Scientific Research Applications

(2R,4S,5R)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of (2R,4S,5R)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets, primarily through its amino group. The Boc protecting group can be removed to expose the reactive amine, which can then participate in various biochemical reactions. The spirocyclic structure provides steric hindrance, influencing the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

    6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid: A closely related compound with similar structural features.

    Spiro[3.3]heptane-2,6-dicarboxylic acid: Another spirocyclic compound with different functional groups.

Uniqueness

(2R,4S,5R)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination of features makes it particularly useful in biochemical research, where precise control over molecular interactions is essential .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

(7R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-2-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-9-4-5-13(9)6-8(7-13)10(15)16/h8-9H,4-7H2,1-3H3,(H,14,17)(H,15,16)/t8?,9-,13?/m1/s1

InChI Key

HKRFMVUHHVYGJK-XQVHRTOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC12CC(C2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC12CC(C2)C(=O)O

Origin of Product

United States

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